

Technical Guide: 5-Chloropyridin-3-ol (5-Chloro-3-hydroxypyridine)

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Compound of Interest

Compound Name: 5-Chloro-3-hydroxypyridine

CAS No.: 74115-12-1

Cat. No.: B146418

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Executive Summary

This guide provides a comprehensive technical analysis of 5-chloropyridin-3-ol (commonly **5-Chloro-3-hydroxypyridine**), a critical heterocyclic scaffold in medicinal chemistry. Unlike its 2- and 4-isomers, this molecule exhibits unique tautomeric behavior that influences its lipophilicity and binding affinity in drug targets. This document details its IUPAC nomenclature logic, physicochemical properties, a high-fidelity synthesis protocol via the Sandmeyer reaction, and its application as a divergent building block in the synthesis of bioactive agents.

Part 1: Nomenclature and Structural Dynamics

IUPAC Nomenclature Logic

While "**5-Chloro-3-hydroxypyridine**" is chemically unambiguous, the Preferred IUPAC Name (PIN) follows specific hierarchy rules for heterocycles.

- **Principal Functional Group:** The hydroxyl group (-OH) takes precedence over the halogen, determining the suffix -ol.
- **Parent Hydride:** The nitrogen-containing ring is pyridine.
- **Numbering:** The nitrogen atom is position 1. The ring is numbered to give the principal functional group (OH) the lowest possible locant.

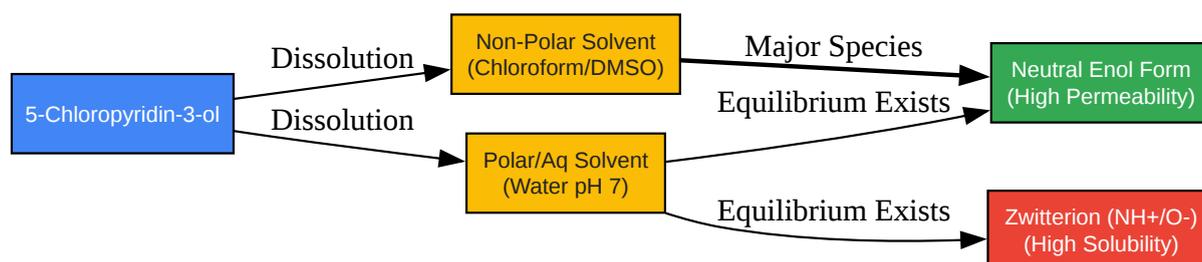
- N = 1
- C-OH = 3 (preferred over higher numbers)
- C-Cl = 5[1]
- Result: 5-chloropyridin-3-ol.

Tautomerism: The "Hidden" Zwitterion

A critical distinction for drug design is the tautomeric behavior of 3-hydroxypyridines compared to 2- or 4-hydroxypyridines.

- 2-/4-isomers: Exist predominantly as neutral pyridones (lactams) due to favorable amide-like resonance.
- 3-isomer (5-chloropyridin-3-ol): Cannot form a neutral pyridone because the keto-form would require a hydrogen on the nitrogen, resulting in a charge-separated zwitterion (NH^+/O^-).

Consequently, 5-chloropyridin-3-ol exists primarily as the enol (hydroxyl) form in non-polar solvents and the solid state, but equilibrates with the zwitterion in aqueous media. This impacts membrane permeability (LogD) and must be accounted for in docking simulations.



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Figure 1: Solvent-dependent tautomeric equilibrium of 3-hydroxypyridine derivatives.

Part 2: Physicochemical Profile[2]

The following data is essential for calculating ADME (Absorption, Distribution, Metabolism, Excretion) parameters.

Property	Value	Context for Drug Design
CAS Number	74115-12-1	Unique identifier for sourcing.
Molecular Formula	C ₅ H ₄ ClNO	Low molecular weight fragment (<150 Da).
Molecular Weight	129.54 g/mol	Ideal for Fragment-Based Drug Discovery (FBDD).
pKa (OH)	~8.8 - 9.1	Weakly acidic; exists as anion at basic pH.
pKa (NH)	~3.0	Weakly basic pyridine nitrogen.
LogP (Oct/Water)	1.6	Moderate lipophilicity; good membrane permeability.
H-Bond Donors	1	The hydroxyl group.
H-Bond Acceptors	2	Pyridine nitrogen and hydroxyl oxygen.

Part 3: High-Fidelity Synthesis Protocol

While direct chlorination of 3-hydroxypyridine is possible, it often yields a mixture of 2-chloro and 5-chloro isomers that are difficult to separate. The Sandmeyer Route via 3-amino-5-chloropyridine is recommended for high regioselectivity and purity.

Protocol: Diazotization-Hydrolysis Sequence

Objective: Convert 3-amino-5-chloropyridine to 5-chloropyridin-3-ol.

Reagents:

- Starting Material: 3-Amino-5-chloropyridine (1.0 eq)
- Sodium Nitrite (

) (1.2 eq)

- Sulfuric Acid (

) (aqueous, 10-20%)

- Solvent: Water^[2]^[3]

Step-by-Step Methodology:

- Acidification: Dissolve 3-amino-5-chloropyridine in dilute

at 0°C. The temperature must be controlled to prevent premature decomposition of the diazonium salt.

- Diazotization: Dropwise add an aqueous solution of

while maintaining the temperature below 5°C. Stir for 30 minutes to ensure formation of the diazonium intermediate (

).

- Hydrolysis (Critical Step): Slowly warm the reaction mixture to 60-80°C. The diazonium group is displaced by water (

-like mechanism), evolving nitrogen gas (

).

- Observation: Evolution of bubbles indicates reaction progress.

- Neutralization & Extraction:

- Cool the solution to room temperature.

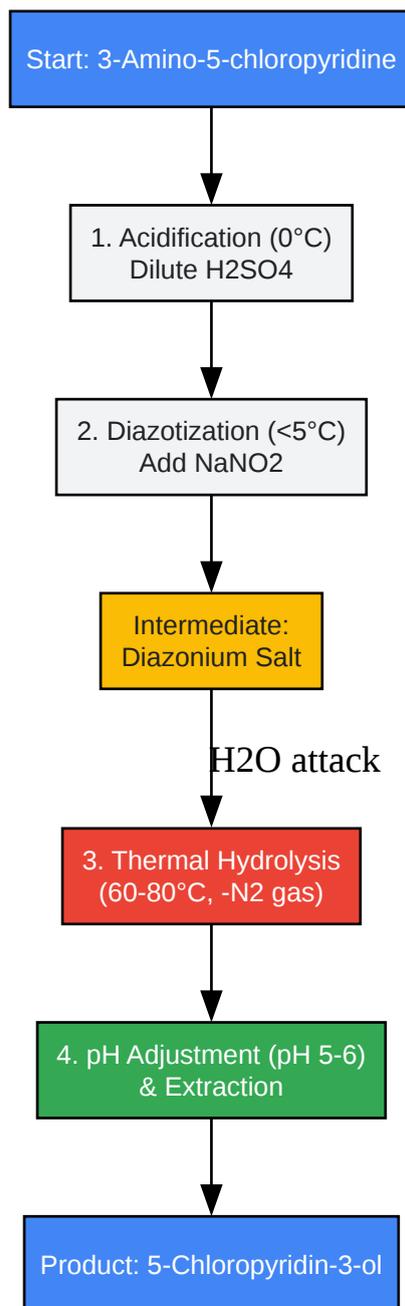
- Carefully adjust pH to ~5-6 (isoelectric point vicinity) using

or NaOH. Note: Do not make too basic (pH > 10) or the product will form a water-soluble phenolate anion.

- Extract with Ethyl Acetate (3x).

- Purification: Dry organic layer over

, filter, and concentrate. Recrystallize from ethanol/water if necessary.



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Figure 2: Regioselective synthesis via the Sandmeyer reaction.

Part 4: Reactivity & Functionalization

5-Chloropyridin-3-ol serves as a divergent scaffold. The chemical orthogonality between the hydroxyl group and the chloro-substituent allows for sequential functionalization.

O-Alkylation (Ether Synthesis)

The hydroxyl group is nucleophilic.

- Reaction: Williamson Ether Synthesis or Mitsunobu Reaction.

- Conditions:

/ DMF / Alkyl Halide.

- Application: Modulating solubility or targeting specific receptor pockets.

C-C Bond Formation (Cross-Coupling)

The chloride at the 5-position is an electrophile for palladium-catalyzed coupling, though it is less reactive than a bromide or iodide.

- Reaction: Suzuki-Miyaura Coupling.

- Catalyst System:

or Buchwald precatalysts (e.g., XPhos Pd G2) are often required to activate the aryl chloride.

- Significance: Allows attachment of biaryl systems common in kinase inhibitors.

Part 5: Medicinal Chemistry Applications[2][6][7][8] [9]

Bioisosterism

The 5-chloropyridin-3-ol core is often used as a bioisostere for:

- Phenols: The pyridine nitrogen reduces electron density on the ring, altering the pKa of the hydroxyl group compared to a standard phenol, potentially improving metabolic stability against glucuronidation.

- 3-Chlorophenyl moieties: Adding polarity (N-atom) to improve solubility while maintaining sterics.

Pharmacological Relevance

This scaffold appears in the development of:

- Nicotinic Acetylcholine Receptor (nAChR) Agonists: The 3-pyridyl ether motif is classic for nAChR binding (resembling nicotine).
- Kinase Inhibitors: Used as a "hinge binder" where the pyridine nitrogen accepts a hydrogen bond and the hydroxyl (or its ether derivative) projects into the solvent front or hydrophobic pocket.

References

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